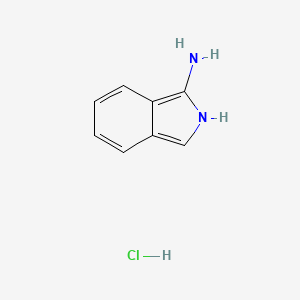
2H-Isoindol-1-amine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Isoindol-1-amine, hydrochloride is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds that consist of a benzene ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindol-1-amine, hydrochloride can be achieved through several methods. One common approach involves the cyclization of alkynes under gold catalysis to form isoindole derivatives. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium to form the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Isoindol-1-amine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert isoindole derivatives to isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include isoindole-1,3-dione derivatives, isoindoline derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-Isoindol-1-amine, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Isoindole derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2H-Isoindol-1-amine, hydrochloride involves its interaction with specific molecular targets and pathways. For example, isoindole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain. The compound can also interact with DNA and proteins, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
2H-Isoindol-1-amine, hydrochloride can be compared with other similar compounds, such as:
Isoindoline: A reduced form of isoindole with similar chemical properties but different reactivity.
Indole: An isomer of isoindole with a different ring structure, commonly found in natural products and pharmaceuticals.
Isoindole-1,3-dione: A derivative with two carbonyl groups, used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2H-isoindol-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-5,10H,9H2;1H |
Clé InChI |
UEUUGZWBEPHXGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CNC(=C2C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


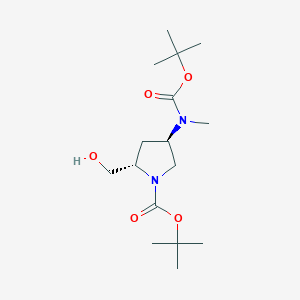
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)

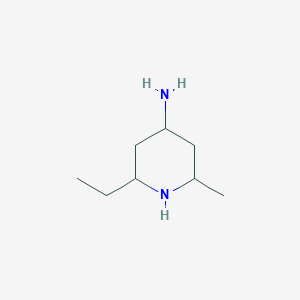

![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
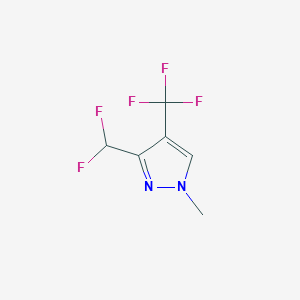
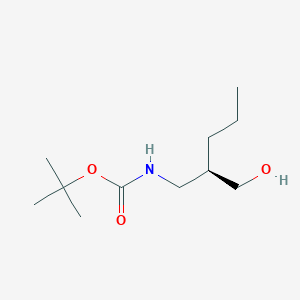
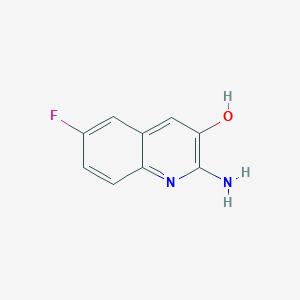
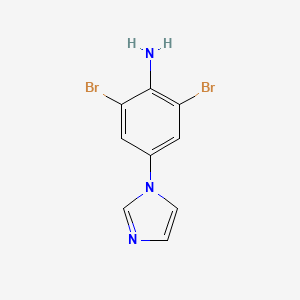
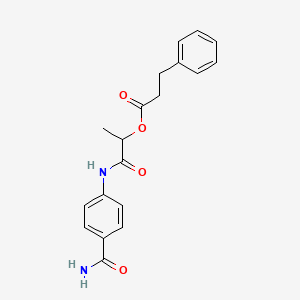
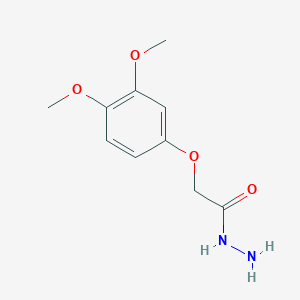
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
